molecular formula C12H24 B14162980 6-Methylundec-5-ene CAS No. 83687-45-0

6-Methylundec-5-ene

Cat. No.: B14162980
CAS No.: 83687-45-0
M. Wt: 168.32 g/mol
InChI Key: LUBVTHCRLBKAPB-UHFFFAOYSA-N
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Description

6-Methylundec-5-ene is an unsaturated hydrocarbon with the molecular formula C₁₂H₂₂, featuring a methyl branch at the 6th carbon and a double bond between carbons 5 and 4. This compound belongs to the family of alkenes, characterized by their reactivity in addition and polymerization reactions.

Properties

CAS No.

83687-45-0

Molecular Formula

C12H24

Molecular Weight

168.32 g/mol

IUPAC Name

6-methylundec-5-ene

InChI

InChI=1S/C12H24/c1-4-6-8-10-12(3)11-9-7-5-2/h10H,4-9,11H2,1-3H3

InChI Key

LUBVTHCRLBKAPB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=CCCCC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylundec-5-ene can be achieved through several methods. One common approach involves the use of alkenylation reactions, where an alkene is introduced into a precursor molecule. For instance, the compound can be synthesized by the reaction of 1-decene with methylmagnesium bromide under controlled conditions to introduce the methyl group at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or nickel complexes are often employed to facilitate the alkenylation reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

6-Methylundec-5-ene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated hydrocarbons.

    Substitution: The double bond in this compound can participate in electrophilic addition reactions, where substituents are added to the carbon atoms of the double bond.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for hydrogenation reactions.

    Substitution: Halogens (e.g., bromine, chlorine) and acids (e.g., hydrochloric acid) are typical reagents for electrophilic addition reactions.

Major Products Formed

    Oxidation: Alcohols, ketones, and carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated alkanes and other substituted derivatives.

Scientific Research Applications

6-Methylundec-5-ene has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in studies involving lipid metabolism and the synthesis of biologically active molecules.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, may involve this compound as a precursor.

    Industry: It is used in the production of specialty chemicals, including fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 6-Methylundec-5-ene in chemical reactions involves the interaction of its double bond with various reagents. The molecular targets include the carbon atoms of the double bond, which can undergo addition, oxidation, or reduction reactions. The pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

(a) 6-Methyl-(E)-3-undecene (CAS 74630-52-7)

  • Structural Difference : The double bond is at position 3 instead of 3.
  • Impact : Positional isomerism affects physical properties (e.g., boiling point) and reactivity. Alkenes with internal double bonds (e.g., 5-ene) are generally more stable than terminal analogs (e.g., 3-ene) due to hyperconjugation .

(b) (E)-6,10-Dimethylundec-5-en-2-one (CAS 689-66-7)

  • Structural Difference : Contains a ketone group at position 2 and an additional methyl group at position 10.
  • Impact: The ketone introduces polarity, increasing boiling point and solubility in polar solvents compared to this compound. The conjugated enone system (C=O and C=C) enhances reactivity in Michael addition or Diels-Alder reactions .

Functional Group Variants

(a) (4S,5S,6R,7S,E)-4-Hydroxy-6-methoxy-5,7-dimethylundec-9-en-2-one (Compound 14 in )

  • Structural Difference : Hydroxy and methoxy substituents at positions 4 and 6, respectively, and a ketone at position 2.
  • Impact : Increased hydrogen-bonding capacity and steric hindrance alter solubility and reduce volatility. The hydroxyl group enables participation in acid-base chemistry, unlike this compound.

(b) 5-Methylcyclopentadiene (CAS 96-38-8)

  • Structural Difference : Cyclic diene with a methyl substituent.
  • Impact : The cyclic structure confers rigidity and enhanced stability in coordination complexes compared to linear alkenes like this compound.
  • Applications: Widely used in organometallic catalysis (e.g., ligand for transition metals), whereas this compound’s applications in this area remain speculative .

Physicochemical Properties (Inferred)

Property This compound (E)-6,10-Dimethylundec-5-en-2-one 5-Methylcyclopentadiene
Boiling Point Moderate (~200°C*) Higher (~250°C*) Low (~100°C*)
Polarity Low High (due to ketone) Low
Reactivity Alkene addition Enone reactions Diene coordination
Applications Catalysis (hypothetical) Fragrances, pharmaceuticals Organometallic catalysts

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